

# Kushenol C HPLC-UV analysis method for quantification

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## Compound of Interest

Compound Name: *Kushenol C*

Cat. No.: *B3030866*

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An HPLC-UV method provides a reliable and accessible approach for the quantitative analysis of **Kushenol C**, a prenylated flavonoid of significant interest from the roots of *Sophora flavescens*. This document outlines the detailed protocols and application notes for researchers, scientists, and professionals in drug development engaged in the quantification of **Kushenol C**. The methodology is established based on common practices for the analysis of flavonoids from plant matrices.

## Application Notes

### Introduction

**Kushenol C** is a bioactive prenylated flavonoid isolated from *Sophora flavescens*, a plant widely used in traditional medicine. It has demonstrated various pharmacological activities, making its accurate quantification crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and widely available technique for the quantitative analysis of such compounds.

### Principle of the Method

This method utilizes reverse-phase HPLC to separate **Kushenol C** from other components in the sample matrix. The separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent.

The quantification is performed by detecting the UV absorbance of **Kushenol C** at its maximum absorption wavelength and comparing the peak area with that of a certified reference standard.

#### Method Validation Summary

A comprehensive validation of the HPLC-UV method should be performed to ensure its accuracy, precision, and reliability for the intended application. The key validation parameters are summarized in the table below.

Validation Parameter	Typical Acceptance Criteria
Linearity ( $r^2$ )	$\geq 0.999$
Range	Typically spans 50% to 150% of the expected sample concentration
Limit of Detection (LOD)	Signal-to-Noise Ratio (S/N) $\geq 3$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio (S/N) $\geq 10$
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	Intraday: $\leq 2\%$ , Interday: $\leq 3\%$
Specificity	No interfering peaks at the retention time of the analyte

## Experimental Protocols

### 1. Materials and Reagents

- **Kushenol C** certified reference standard (purity  $\geq 98\%$ )
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Formic acid (analytical grade)
- Ultrapure water (18.2 M $\Omega$ ·cm)

- Sophora flavescens root powder (or other sample matrix)
- 0.45 µm syringe filters

## 2. Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-10 min: 30-50% B; 10-25 min: 50-70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection Wavelength	294 nm

## 3. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **Kushenol C** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

## 4. Sample Preparation

- Extraction from *Sophora flavescens* Root:
  - Accurately weigh 1.0 g of powdered *Sophora flavescens* root into a conical flask.
  - Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
  - Centrifuge the extract at 4000 rpm for 10 minutes.
  - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

## 5. Analysis Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.
- Inject 10 µL of the prepared sample solution.
- After each run, monitor the chromatogram and record the peak area for **Kushenol C**.

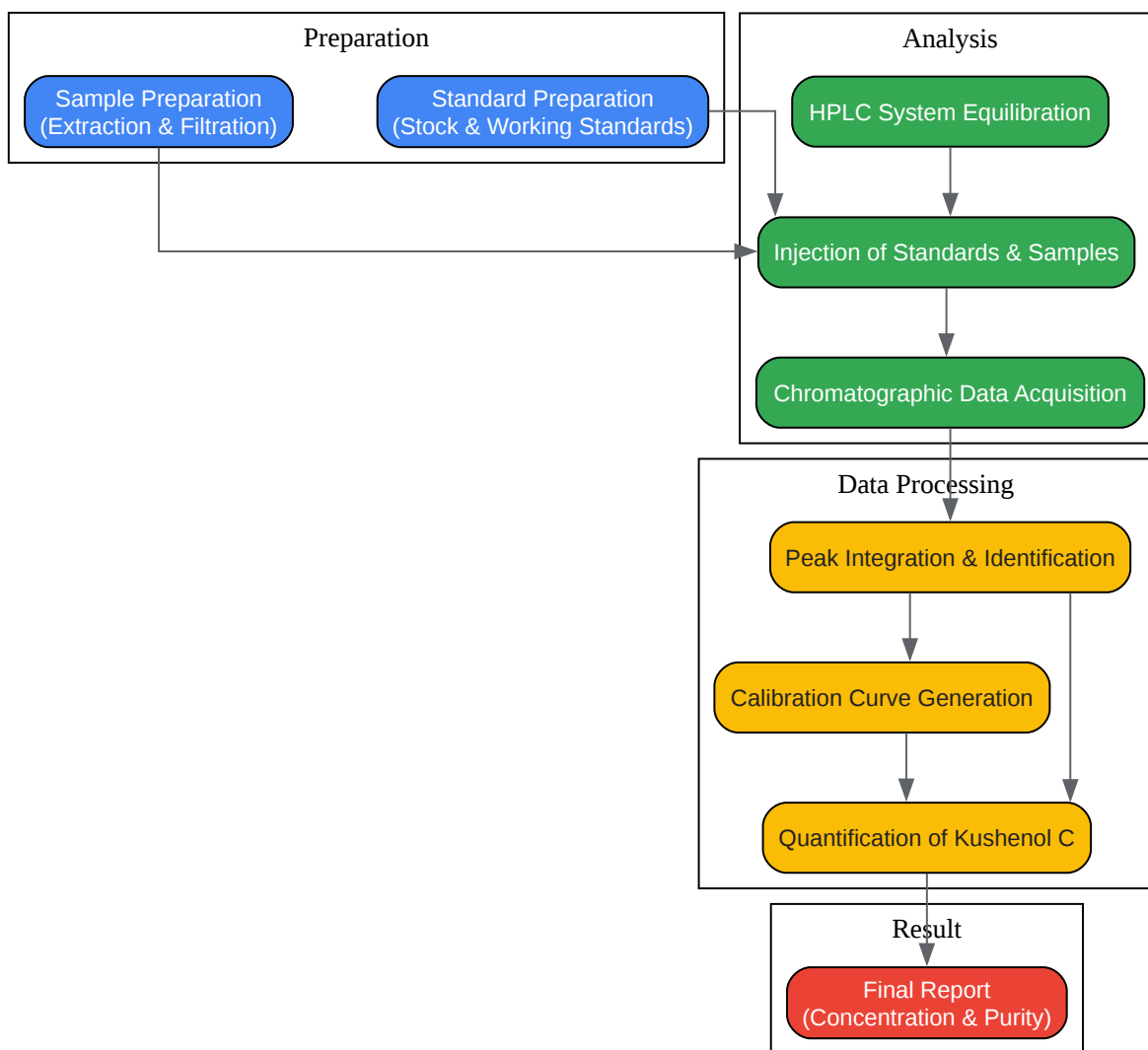
## 6. Data Analysis and Quantification

- Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).
- Quantification of **Kushenol C** in the Sample: Use the peak area of **Kushenol C** from the sample chromatogram and the calibration curve equation to calculate the concentration of **Kushenol C** in the sample.

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Sample Peak Area} - \text{y-intercept}) / \text{slope}$$

- Calculate the final content of **Kushenol C** in the original sample matrix, taking into account the initial sample weight and dilution factors.

## Visualizations



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Caption: Experimental workflow for the HPLC-UV quantification of **Kushenol C**.

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